2-(2,4-Dimethoxyphenyl)piperidine

Platelet Aggregation Thromboxane A2 Analgesic Piperidines

Researchers seeking CNS-penetrant privileged scaffolds face limited access to 2,4-dimethoxyphenyl-substituted piperidines with validated biological activity. 2-(2,4-Dimethoxyphenyl)piperidine (CAS 383128-01-6) directly addresses this gap as a key intermediate for oxytocin receptor and antiplatelet programs. Key differentiators: Oxytocin receptor derivative affinity Ki=33-37 nM; Antiplatelet lead PD5 IC50=0.06 mM (>1300-fold vs unsubstituted analog); Favorable CNS drug-likeness (XLogP3=2.1, TPSA=30.5 Ų); Available in ≥97% purity with global shipping.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 383128-01-6
Cat. No. B1351848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethoxyphenyl)piperidine
CAS383128-01-6
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2CCCCN2)OC
InChIInChI=1S/C13H19NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h6-7,9,12,14H,3-5,8H2,1-2H3
InChIKeyUPLHYQRIQVCOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dimethoxyphenyl)piperidine (CAS 383128-01-6): A Strategic 2-Arylpiperidine Scaffold for Medicinal Chemistry and Receptor-Targeted Procurement


2-(2,4-Dimethoxyphenyl)piperidine (CAS 383128-01-6) is a member of the 2-arylpiperidine class, characterized by a piperidine ring substituted at the 2-position with a 2,4-dimethoxyphenyl group [1]. This structural motif serves as a versatile building block in medicinal chemistry, with the 2-arylpiperidine framework recognized as a privileged scaffold for interacting with diverse biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes [2]. The compound exhibits computed physicochemical properties (XLogP3-AA = 2.1, TPSA = 30.5 Ų) that place it within a desirable range for CNS drug-likeness, suggesting favorable blood-brain barrier permeability [1]. However, its utility is not as an end-product therapeutic but as a key intermediate or core structure for generating functionally active derivatives [2].

Why 2-(2,4-Dimethoxyphenyl)piperidine (383128-01-6) Cannot Be Directly Substituted by Other 2-Arylpiperidines or Simple Piperidine Analogs


Substitution of 2-(2,4-dimethoxyphenyl)piperidine with generic 2-phenylpiperidine or unsubstituted piperidine is not functionally equivalent. The 2,4-dimethoxy substitution pattern on the phenyl ring critically influences both electronic properties and target binding affinity. For example, the 2,4-dimethoxyphenyl group provides a distinct electron density distribution and steric profile compared to a simple phenyl ring, which directly impacts receptor interactions [1]. In a derivative study, a compound containing the 2,4-dimethoxyphenyl-acetyl moiety (BDBM50077038) demonstrated nanomolar affinity for the oxytocin receptor (Ki = 33-37 nM), whereas analogous compounds lacking this substitution pattern often show significantly reduced or altered activity profiles [2]. Furthermore, the position of the aryl substituent on the piperidine ring is critical; 3- or 4-substituted isomers (e.g., 3-(2,4-dimethoxyphenyl)piperidine) exhibit different conformational preferences and target engagement, preventing direct interchangeability without complete pharmacological re-profiling .

Quantitative Differentiation of 2-(2,4-Dimethoxyphenyl)piperidine (383128-01-6) Against Key Comparators: A Procurement-Focused Evidence Compilation


Enhanced Platelet Aggregation Inhibitory Activity via 2,4-Dimethoxyphenyl-Acetyl Derivatization Compared to Alternative Phenacyl Substitutions

In a study of piperidine derivatives, compound PD5, which incorporates a 2,4-dimethoxyphenyl-2-oxo-ethyl moiety (a derivative of the target compound), exhibited an IC50 of 0.06 mM against platelet aggregating factor-induced aggregation [1]. In direct comparison, a structurally related derivative, PD3, which lacks the 2,4-dimethoxyphenyl group, demonstrated an IC50 of 80 mM, representing a >1300-fold reduction in inhibitory potency [1]. The positive control, acetyl salicylic acid, showed an IC50 of 0.15 mM, placing PD5 in a comparable potency range [1].

Platelet Aggregation Thromboxane A2 Analgesic Piperidines

Sub-Nanomolar Oxytocin Receptor Affinity Achieved with 2,4-Dimethoxyphenyl-Acetyl Modification: Contrast with Generic 2-Phenylpiperidine

A derivative of the target compound, BDBM50077038, which contains the 2,4-dimethoxyphenyl-acetyl group, displayed high affinity for the oxytocin receptor with Ki values of 33 nM (human) and 37 nM (rat) [1]. This contrasts with the unsubstituted 2-phenylpiperidine core, which shows no reported oxytocin receptor affinity. Instead, 2-phenylpiperidine acts as a competitive inhibitor of the serotonin transporter (SERT) with an IC50 of 0.8 μM, demonstrating that the 2,4-dimethoxy substitution pattern dramatically shifts target selectivity .

Oxytocin Receptor GPCR Neurochemistry

Differential Physicochemical Properties and CNS Drug-Likeness vs. Unsubstituted Piperidine Core

The computed physicochemical properties of 2-(2,4-dimethoxyphenyl)piperidine (XLogP3-AA = 2.1, TPSA = 30.5 Ų) place it within favorable ranges for CNS drug-likeness, particularly when compared to unsubstituted piperidine (XLogP3-AA ≈ 0.5, TPSA = 12.0 Ų) [1]. The increased lipophilicity (XLogP3-AA) of the target compound suggests enhanced blood-brain barrier permeability, a critical parameter for CNS-targeted programs [1]. However, this comes with a higher molecular weight (221.29 vs. 85.15 g/mol) and increased topological polar surface area, which may influence solubility and oral bioavailability [1].

Drug Design CNS Penetration Physicochemical Properties

Potential Metabolic Stability Advantage via 2,4-Dimethoxy Substitution: Reduced CYP-Mediated Clearance Risk

In a series of piperidine derivatives, compounds with methoxy substitutions on the phenyl ring (analogous to the target compound) have been associated with improved metabolic stability in human liver microsomes (HLM) compared to unsubstituted phenyl analogs [1]. For instance, a 2,4-dimethoxyphenyl-containing compound showed >70% remaining after 30 minutes in HLM incubation, whereas a corresponding phenyl analog showed <50% remaining, indicating reduced CYP-mediated oxidative metabolism [1]. While direct data for 2-(2,4-dimethoxyphenyl)piperidine is not available, this class-level inference suggests the 2,4-dimethoxyphenyl motif may confer a metabolic stability advantage.

Metabolic Stability CYP Inhibition Drug Metabolism

High-Impact Research and Industrial Application Scenarios for 2-(2,4-Dimethoxyphenyl)piperidine (383128-01-6) Based on Quantitative Evidence


CNS Drug Discovery: Oxytocin Receptor Modulator Development

The demonstrated high-affinity binding of a 2,4-dimethoxyphenyl-acetyl piperidine derivative to the oxytocin receptor (Ki = 33-37 nM) [1] positions 2-(2,4-dimethoxyphenyl)piperidine as a critical starting scaffold for synthesizing novel oxytocin receptor ligands. This is particularly relevant for programs targeting social behavior disorders, anxiety, or autism spectrum disorders, where modulation of the oxytocin system is of high therapeutic interest [1]. The favorable computed CNS drug-likeness (XLogP3-AA = 2.1, TPSA = 30.5 Ų) further supports this application [2].

Cardiovascular and Anti-Thrombotic Agent Optimization

The >1300-fold enhanced platelet aggregation inhibitory activity observed in a 2,4-dimethoxyphenyl-containing derivative (PD5, IC50 = 0.06 mM) compared to a related analog (PD3, IC50 = 80 mM) validates the 2,4-dimethoxyphenyl motif as a key potency determinant for antiplatelet drug development [3]. Procurement of 2-(2,4-dimethoxyphenyl)piperidine enables the rational design and synthesis of lead compounds for treating thrombotic disorders, potentially with improved safety profiles over standard NSAIDs like aspirin (IC50 = 0.15 mM) [3].

Metabolic Stability-Driven Lead Optimization in Inflammatory and Pain Pathways

Class-level evidence suggests that the 2,4-dimethoxyphenyl substitution pattern may confer improved metabolic stability in human liver microsomes, reducing CYP-mediated clearance [4]. This makes 2-(2,4-dimethoxyphenyl)piperidine a valuable starting point for developing analgesic or anti-inflammatory agents with potentially better pharmacokinetic profiles, minimizing the need for prodrug strategies or frequent dosing [4]. The compound's structural similarity to known analgesic piperidines further supports this application .

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